3-(Methylamino)propan-1-ol
Overview
Description
3-(Methylamino)propan-1-ol is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is particularly significant in the preparation of compounds with potential applications in treating respiratory tract infections and as antidepressants . The compound's relevance extends to forensic science, where it is used as a reference standard due to its structural similarity to psychoactive substances .
Synthesis Analysis
The synthesis of 3-(methylamino)propan-1-ol and its derivatives has been explored through various methods. One approach involves a 10-step process starting from benzyloxyacetyl chloride, which includes a catalytic asymmetric hydrogenation and an S(N)2 substitution reaction with methylamine, yielding the desired product with high stereoselectivity and good overall yield . Another method for synthesizing a thiophene analogue involves a three-step protocol, highlighting the adaptability of the synthetic methodology for creating similar compounds . Additionally, the synthesis of 3-methylamino-1-benzyl alcohol, a related compound, has been investigated using acetyl benzene as a starting material, followed by a Mannich reaction and reduction with KBH4, with optimization of reaction conditions to improve yield and purity .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 3-(methylamino)propan-1-ol derivatives have been studied using quantum mechanical methods. Density functional theory calculations have been employed to determine the molecular geometry, vibrational frequencies, and other spectroscopic features, such as FT-IR and FT-Raman spectra . The analysis of the molecular structure is crucial for understanding the physical and chemical properties of the compound and its interactions in biological systems.
Chemical Reactions Analysis
The chemical reactivity of 3-(methylamino)propan-1-ol is influenced by its functional groups, which allow it to participate in various chemical reactions. For instance, the resolution of its racemic form with (S)-mandelic acid to obtain a pure enantiomer demonstrates its ability to form diastereomeric salts, which is important for the production of enantiopure pharmaceuticals . The compound's reactivity is also evident in the synthesis of related compounds, where it can undergo transformations such as oximation and nitrosation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(methylamino)propan-1-ol and its derivatives are closely related to their molecular structure. Theoretical calculations have provided insights into the thermodynamic functions, stability, and charge transfer within the molecule. The hyperpolarizability and dipole moment are indicative of the compound's potential application in materials science . The crystallization and resolution processes used in the synthesis of enantiopure forms of the compound also shed light on its physical properties, such as solubility and crystalline structure .
Scientific Research Applications
Key Intermediate for Duloxetine Synthesis :
- 3-(Methylamino)propan-1-ol is a critical intermediate in the synthesis of duloxetine, an antidepressant medication. A study by Sakai et al. (2003) focused on the resolution of racemic 3-(methylamino)propan-1-ol using (S)-mandelic acid for duloxetine production, highlighting its industrial-scale resolution and the high purity achieved in the final product (Sakai et al., 2003).
Synthesis Techniques :
- Wu et al. (2017) reviewed various synthesis methods for (S)-3-(Methylamino)-1-(thiophen-2-yl) propan-1-ol, emphasizing its importance as an intermediate for R-Duloxetine, an antidepressant drug. The paper analyzed different synthesis processes and future trends (Wu et al., 2017).
Potential Intravenous Anesthetics :
- Stenlake et al. (1989) described the synthesis and biological examination of derivatives of 3-(Methylamino)propan-1-ol for potential use as intravenous anesthetics (Stenlake et al., 1989).
Synthesis of Metallophthalocyanines :
- Acar et al. (2012) explored the synthesis of new derivatives of 3-(Methylamino)propan-1-ol and their use in the creation of metal-free and metallophthalocyanines, highlighting their application in material science and spectroscopy (Acar et al., 2012).
Corrosion Inhibition in Carbon Steel :
- Gao et al. (2007) investigated tertiary amines derived from 3-(Methylamino)propan-1-ol for their effectiveness in inhibiting carbon steel corrosion. This study is significant for its application in materials protection and engineering (Gao et al., 2007).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents :
- Rzeszotarski et al. (1979) synthesized derivatives of 3-(Methylamino)propan-1-ol to evaluate their cardioselectivity as beta-adrenoceptor blocking agents, providing insights into their potential medicinal applications (Rzeszotarski et al., 1979).
Antimicrobial and Antiradical Activity :
- Čižmáriková et al. (2020) synthesized a series of derivatives from 3-(Methylamino)propan-1-ol and tested them against various pathogens. This study highlights its relevance in the development of new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
Catalytic Asymmetric Transfer Hydrogenation :
- Takehara et al. (1996) explored the use of a ruthenium(II) complex with 3-(Methylamino)propan-1-ol in asymmetric transfer hydrogenation, contributing to advancements in catalysis and organic synthesis (Takehara et al., 1996).
Lipase-Catalyzed Resolution in Asymmetric Synthesis :
- Torre et al. (2006) used the enzymatic resolution of 3-(Methylamino)propan-1-ol derivatives for the asymmetric synthesis of (S)-dapoxetine, demonstrating its application in biocatalysis and pharmaceutical synthesis (Torre et al., 2006).
Study in Quantum Mechanics and Spectroscopy :
- Ramachandran et al. (2013) conducted quantum mechanical studies on S-S-2 methylamino-1-phenyl propan-1-ol, a derivative of 3-(Methylamino)propan-1-ol, providing valuable insights into its structure and spectroscopic properties (Ramachandran et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-(methylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-5-3-2-4-6/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGXWTOLFOPIKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436133 | |
Record name | 3-(Methylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)propan-1-ol | |
CAS RN |
42055-15-2 | |
Record name | 3-(Methylamino)-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042055152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylamino)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(METHYLAMINO)-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D9DNX69QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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